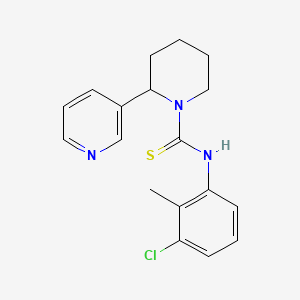

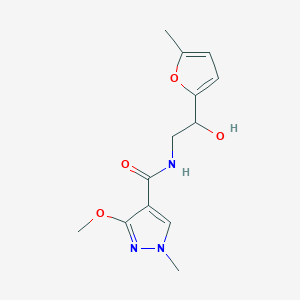

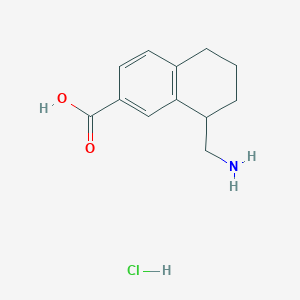

parthenocissin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Neuroprotective Effects

Parthenocissin A (PA), identified as a potent antioxidant and free radical scavenger, has been researched for its neuroprotective effects. In a study involving a rat model of transient middle cerebral artery occlusion, PA demonstrated significant neuroprotective properties. The study found that PA treatment led to dose-dependent reductions in brain infarction size and improved neurological and motor outcomes. This was attributed to PA's ability to suppress lipid peroxidation, restore superoxide dismutase activity, and inhibit nitric oxide production and nitric oxide synthase activity induced by ischemia/reperfusion. These findings suggest the potential of PA in stroke therapy (He et al., 2010).

Allelopathic Effects

Research has also explored the allelopathic properties of parthenin, a natural constituent of Parthenium hysterophorus. Parthenin's effect on two weedy species, Avena fatua and Bidens pilosa, was studied, revealing its potential as a herbicide. The study showed that parthenin significantly reduced germination, seedling growth, chlorophyll content, and caused water loss in these species. This indicates parthenin's inhibitory effect on growth and development, highlighting its potential for future weed management strategies (Batish et al., 2002).

Antioxidant Properties

Another study focused on the isolation and purification of polyphenols from the roots of Parthenocissus laetevirens, yielding two isomeric resveratrol dimers - quadrangularin A and parthenocissin A. These compounds were found to have higher antioxidant activities than vitamin C in a beta-carotene bleaching assay, indicating their potential as antioxidants (He et al., 2007).

Potential in Pharmacological Research

In pharmaceutical research, parthenocissin A and related compounds have been investigated for various applications. For instance, a study on the properties of resveratrol dimers, including parthenocissin A, assessed their ability to scavenge reactive oxygen species (ROS) and activate the transcription factor Nrf2. The results showed that parthenocissin A is a strong DPPH quencher and a selective scavenger for singlet oxygen, although it was less effective against other types of ROS. This suggests a role for parthenocissin A in nutritional and pharmacological contexts (Li et al., 2015).

特性

IUPAC Name |

(1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQMSWPBPAKGSE-RVMRZQENSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

parthenocissin A | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methylphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2442900.png)

![5-[(1S)-1-Azidoethyl]isoquinoline](/img/structure/B2442903.png)

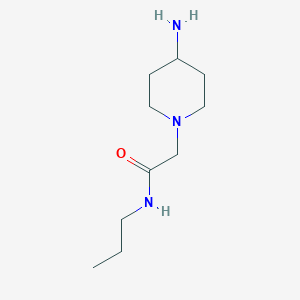

![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)

![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)